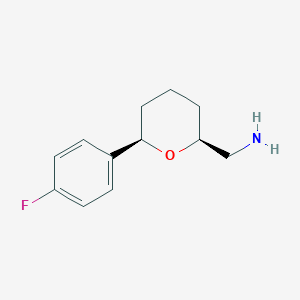
((2S,6R)-6-(4-Fluorophenyl)tetrahydro-2H-pyran-2-YL)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2S,6R)-6-(4-Fluorophenyl)tetrahydro-2H-pyran-2-YL)methanamine: is a chemical compound characterized by its unique structure, which includes a tetrahydropyran ring substituted with a fluorophenyl group and a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,6R)-6-(4-Fluorophenyl)tetrahydro-2H-pyran-2-YL)methanamine typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.
Attachment of the Methanamine Group: The methanamine group is attached through a reductive amination reaction, where an amine is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methanamine group may be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the fluorophenyl group to a more reduced state, such as a fluorocyclohexyl group.
Substitution: The compound can participate in substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while reduction can produce cyclohexyl derivatives.
Applications De Recherche Scientifique
((2S,6R)-6-(4-Fluorophenyl)tetrahydro-2H-pyran-2-YL)methanamine: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which ((2S,6R)-6-(4-Fluorophenyl)tetrahydro-2H-pyran-2-YL)methanamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(2S,6R)-6-(4-Chlorophenyl)tetrahydro-2H-pyran-2-YL)methanamine
- **(2S,6R)-6-(4-Bromophenyl)tetrahydro-2H-pyran-2-YL)methanamine
- **(2S,6R)-6-(4-Methylphenyl)tetrahydro-2H-pyran-2-YL)methanamine
Comparison
Uniqueness: The presence of the fluorine atom in ((2S,6R)-6-(4-Fluorophenyl)tetrahydro-2H-pyran-2-YL)methanamine imparts unique chemical properties, such as increased electronegativity and potential for specific interactions with biological targets.
Reactivity: The fluorinated compound may exhibit different reactivity patterns compared to its chlorinated, brominated, or methylated analogs, affecting its suitability for various applications.
Propriétés
Formule moléculaire |
C12H16FNO |
|---|---|
Poids moléculaire |
209.26 g/mol |
Nom IUPAC |
[(2S,6R)-6-(4-fluorophenyl)oxan-2-yl]methanamine |
InChI |
InChI=1S/C12H16FNO/c13-10-6-4-9(5-7-10)12-3-1-2-11(8-14)15-12/h4-7,11-12H,1-3,8,14H2/t11-,12+/m0/s1 |
Clé InChI |
ZGKVCUAOABIYET-NWDGAFQWSA-N |
SMILES isomérique |
C1C[C@H](O[C@H](C1)C2=CC=C(C=C2)F)CN |
SMILES canonique |
C1CC(OC(C1)C2=CC=C(C=C2)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-4-methyl-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-OL](/img/structure/B13055806.png)
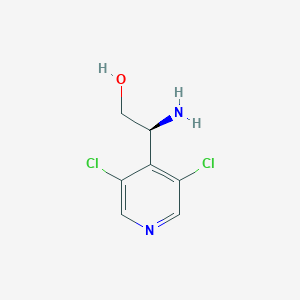
![6-(Pyridin-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B13055811.png)
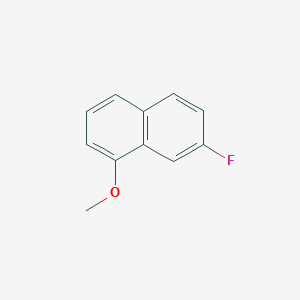

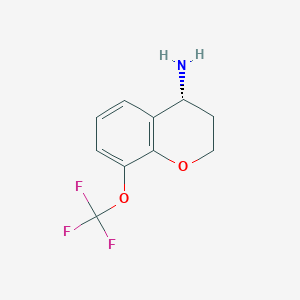

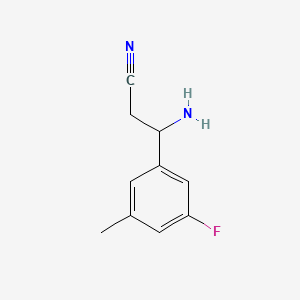
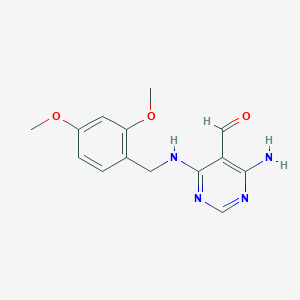
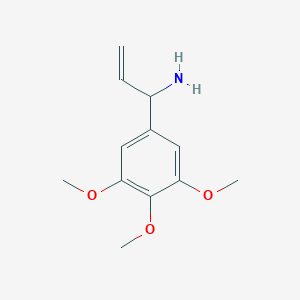
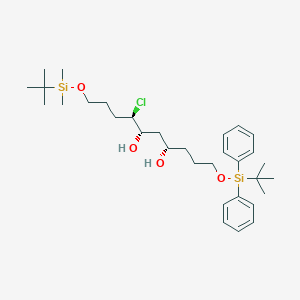
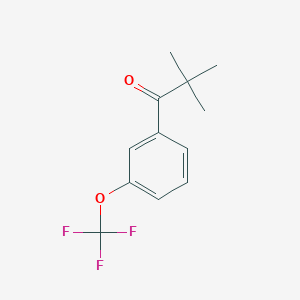
![2-Iodo-5-(tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13055875.png)
